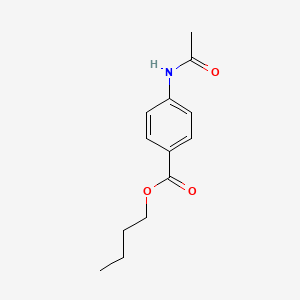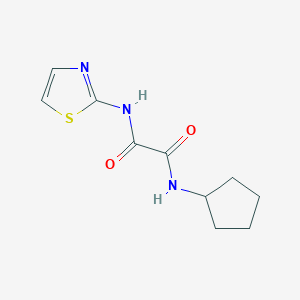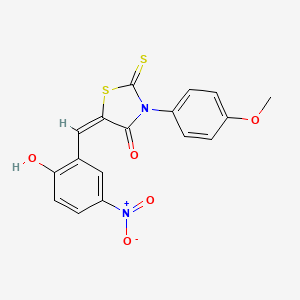
4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide, also known as CHDMBO, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to decreased tumor growth. Inflammation is also reduced by this compound through the inhibition of pro-inflammatory cytokines. In neurodegenerative diseases, this compound protects against oxidative stress and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool in studying these processes. Additionally, this compound has shown promise in various research applications, including cancer treatment, inflammation, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on 4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide. One direction is to further investigate its mechanism of action, particularly in cancer cells. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Finally, further studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide can be synthesized through a multi-step process involving the reaction of cinnamic acid with hydrazine hydrate, followed by the coupling reaction with 2,4-dimethylbenzoyl chloride and 4-oxobutanoyl chloride. The final product is purified through recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-(2-cinnamoylhydrazino)-N-(2,4-dimethylphenyl)-4-oxobutanamide has shown promise in various research applications, including cancer treatment, inflammation, and neurodegenerative diseases. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-[(E)-3-phenylprop-2-enoyl]hydrazinyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-8-10-18(16(2)14-15)22-19(25)12-13-21(27)24-23-20(26)11-9-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVFOWWLRVMAZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)



![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5107409.png)
![(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5107417.png)
![N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)
![3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5107430.png)

![6-methyl-5-[5-(1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5107441.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B5107442.png)

